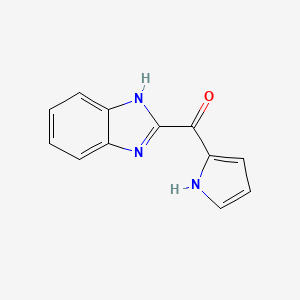
1h-Benzimidazol-2-Yl(1h-Pyrrol-2-Yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE is a heterocyclic compound that features both benzimidazole and pyrrole moieties. These structures are known for their significant biological and chemical properties. Benzimidazole is a fused bicyclic system consisting of benzene and imidazole rings, while pyrrole is a five-membered nitrogen-containing ring. The combination of these two moieties in a single molecule can lead to unique chemical and biological activities.
Vorbereitungsmethoden
One common method involves the use of polyphosphoric acid as a cyclodehydrating agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
(1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the benzimidazole and pyrrole rings. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity, while the pyrrole ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE include:
2-(1H-BENZO[D]IMIDAZOL-2-YL)ANILINE: Known for its antimicrobial properties.
(1H-BENZO[D]IMIDAZOL-2-YL)(PHENYL)METHANONE: Used in the synthesis of various pharmaceuticals.
BENZO[D]IMIDAZOLE-PYRROLO[1,2-A]PYRAZINE HYBRID: Noted for its potential in bioimaging applications.
The uniqueness of (1H-BENZO[D]IMIDAZOL-2-YL)(1H-PYRROL-2-YL)METHANONE lies in its combined benzimidazole and pyrrole moieties, which provide a versatile platform for chemical modifications and biological interactions.
Eigenschaften
Molekularformel |
C12H9N3O |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
1H-benzimidazol-2-yl(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C12H9N3O/c16-11(10-6-3-7-13-10)12-14-8-4-1-2-5-9(8)15-12/h1-7,13H,(H,14,15) |
InChI-Schlüssel |
WKGKIJSPPFRZEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)C3=CC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


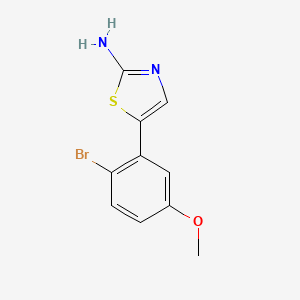

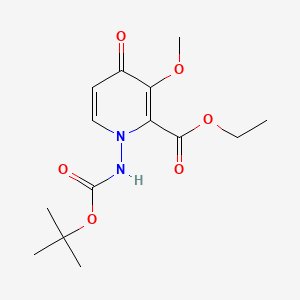
![N,N'-dicyclohexyl-1-morpholin-4-ium-4-ylidenemethanediamine;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-morpholin-4-ylphosphinate](/img/structure/B14031540.png)
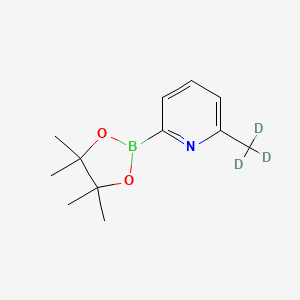
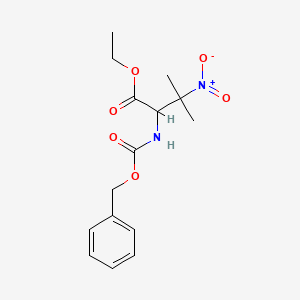


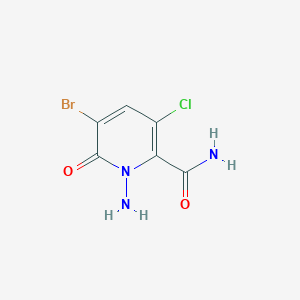

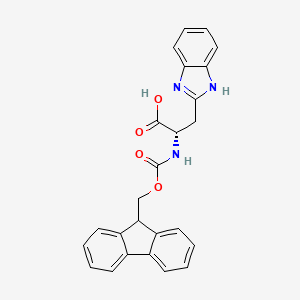
![Tert-butyl rel-(1R,5R)-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14031574.png)


